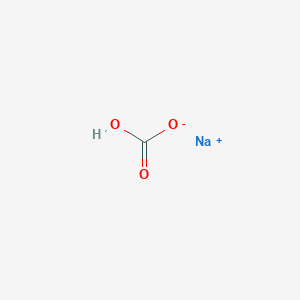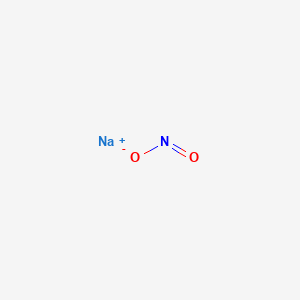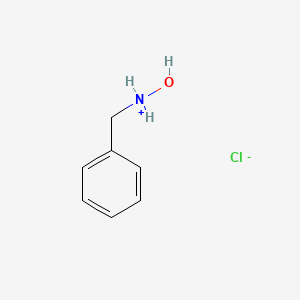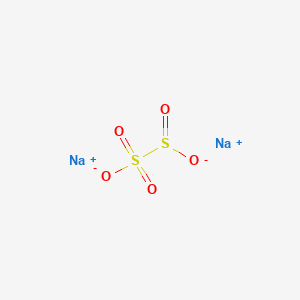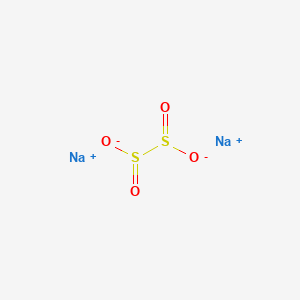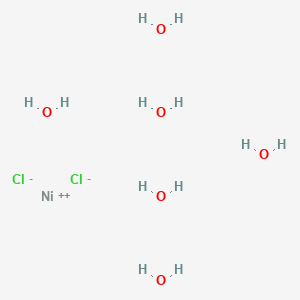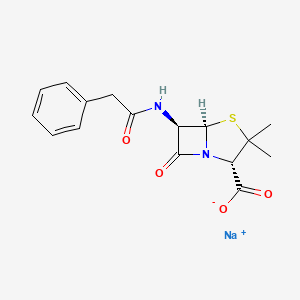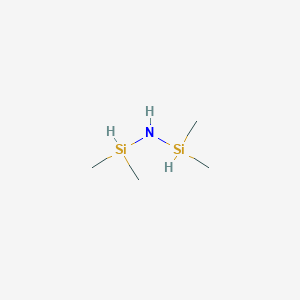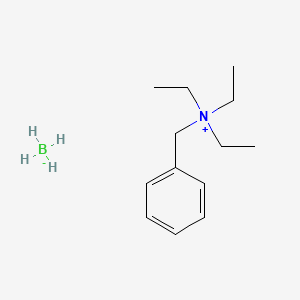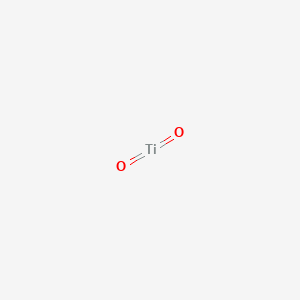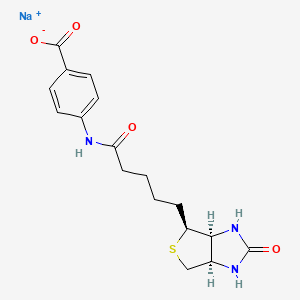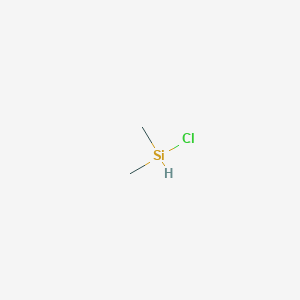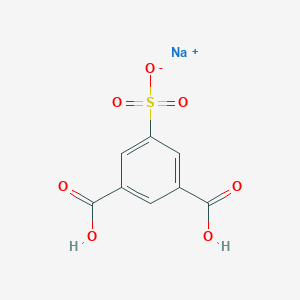
CID 80713
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 80713 is a useful research compound. Its molecular formula is C8H5NaO7S and its molecular weight is 268.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 80713 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 80713 including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway of CID 80713 involves the condensation of 2,4-dichloro-5-nitrophenol with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.
Starting Materials
2,4-dichloro-5-nitrophenol, 2-amino-4-methylpyridine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol
Reaction
Step 1: Dissolve 2,4-dichloro-5-nitrophenol (1.0 g) and 2-amino-4-methylpyridine (1.2 g) in ethanol (20 mL) and add a few drops of hydrochloric acid. Heat the mixture under reflux for 4 hours., Step 2: Cool the reaction mixture and filter the precipitate. Wash the solid with ethanol and dry it under vacuum to obtain the product (CID 80713) as a yellow solid., Step 3: Dissolve the product (CID 80713) in ethanol (20 mL) and add a solution of sodium borohydride (0.5 g) in ethanol (10 mL) dropwise with stirring. After the addition is complete, heat the mixture under reflux for 2 hours., Step 4: Cool the reaction mixture and add a solution of sodium hydroxide (1.0 g) in water (10 mL) dropwise with stirring until the pH reaches 9-10. Extract the product with ethyl acetate (3 x 20 mL) and dry the organic layer over anhydrous sodium sulfate., Step 5: Concentrate the organic layer under reduced pressure and recrystallize the product from ethanol to obtain pure CID 80713 as a yellow solid.
Propiedades
IUPAC Name |
sodium;3,5-dicarboxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFRJVQOWZDPP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 80713 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

